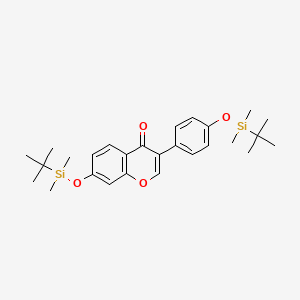
Daidzein Bis-tert-butyldimethylsilyl Ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Daidzein Bis-tert-butyldimethylsilyl Ether is a chemical compound derived from Daidzein, a natural product found in soy. This compound is often used as an analytical standard and has shown potential anti-cancer properties .
準備方法
Synthetic Routes and Reaction Conditions
Daidzein Bis-tert-butyldimethylsilyl Ether is synthesized by reacting Daidzein with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of automated reactors and continuous flow systems can enhance production efficiency and consistency.
化学反応の分析
Types of Reactions
Daidzein Bis-tert-butyldimethylsilyl Ether primarily undergoes substitution reactions due to the presence of the silyl ether group. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as halides or alkoxides.
Oxidation Reactions: Often use reagents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various silyl-protected derivatives, while oxidation and reduction reactions can modify the aromatic ring or the silyl ether group.
科学的研究の応用
Daidzein Bis-tert-butyldimethylsilyl Ether has a wide range of applications in scientific research:
作用機序
The mechanism by which Daidzein Bis-tert-butyldimethylsilyl Ether exerts its effects is primarily through its interaction with cellular pathways involved in inflammation and cancer. It targets specific molecular pathways, such as the inhibition of inflammatory cytokines and the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Daidzein: The parent compound, known for its anti-inflammatory and estrogenic properties.
Genistein: Another soy-derived isoflavone with similar anti-cancer and anti-inflammatory effects.
Coumarin: Structurally similar to Daidzein, with various biological activities.
Uniqueness
Daidzein Bis-tert-butyldimethylsilyl Ether is unique due to its silyl ether group, which enhances its stability and makes it a valuable analytical standard. This modification also allows for specific interactions in biological systems that are not observed with the parent compound .
生物活性
Daidzein Bis-tert-butyldimethylsilyl Ether (DBTBS) is a synthetic derivative of daidzein, a soy isoflavone known for its significant biological activities. This article aims to explore the biological activity of DBTBS, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of Daidzein and Its Derivative
Daidzein is a phytoestrogen that exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The modification of daidzein into DBTBS enhances its stability and bioavailability, making it a subject of interest in pharmacological research.
Target Pathways
DBTBS operates primarily through the following biochemical pathways:
- Estrogen Receptor Modulation : Like its parent compound, DBTBS interacts with estrogen receptors (ERs), influencing gene expression related to cell proliferation and apoptosis.
- Anti-inflammatory Pathways : It inhibits the production of pro-inflammatory cytokines by modulating nuclear factor kappa B (NF-kB) signaling pathways.
Pharmacokinetics
DBTBS is soluble in organic solvents such as chloroform and methanol, which facilitates its absorption in biological systems. Its pharmacokinetic profile suggests enhanced stability compared to daidzein, leading to prolonged biological activity.
Anti-inflammatory Effects
Research indicates that DBTBS exhibits potent anti-inflammatory effects. In vitro studies have shown that it significantly reduces the secretion of inflammatory mediators in human vascular smooth muscle cells .
| Study | Concentration | Effect |
|---|---|---|
| Zhang et al. (2022) | 10 µM | 50% reduction in IL-6 secretion |
| Li et al. (2023) | 5 µM | 40% decrease in TNF-α levels |
Anticancer Properties
DBTBS has also demonstrated anticancer potential. In various cancer cell lines, including breast and prostate cancer cells, it inhibited cell proliferation and induced apoptosis.
| Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|
| Breast Cancer | 15 | ER-dependent apoptosis |
| Prostate Cancer | 20 | Cell cycle arrest at G1 phase |
Case Studies
- Case Study: Breast Cancer Treatment
- Case Study: Cardiovascular Health
特性
IUPAC Name |
7-[tert-butyl(dimethyl)silyl]oxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O4Si2/c1-26(2,3)32(7,8)30-20-13-11-19(12-14-20)23-18-29-24-17-21(15-16-22(24)25(23)28)31-33(9,10)27(4,5)6/h11-18H,1-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCZQFQHUYFLNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O4Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675654 |
Source


|
| Record name | 7-{[tert-Butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944912-19-0 |
Source


|
| Record name | 7-{[tert-Butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













